
Phenylacetate
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Overview
Description
Phenylacetate is a monocarboxylic acid anion that is the conjugate base of phenylacetic acid. It has a role as a human metabolite, an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It derives from an acetate. It is a conjugate base of a phenylacetic acid.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying phenylacetate’s mechanism of action in cancer therapy?
Methodological Answer:
- In vitro models : Use osteosarcoma or pancreatic cancer cell lines (e.g., BXPC-3) to assess growth inhibition via MTT assays, flow cytometry for cell cycle arrest (G1 phase), and apoptosis markers (e.g., Bcl-2/Bax ratio) .
- In vivo models : Portacaval shunted rat models for neurophysiological assessments (e.g., motor evoked potentials) to evaluate ammonia-reduction effects .
- Key parameters : Measure p21Cip1 expression and pRb phosphorylation to confirm cell cycle arrest .
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?
Methodological Answer:
- Start with nonclinical safety Use in vitro genotoxicity assays (Ames test) and in vivo mammalian toxicology studies to establish safe thresholds .
- For clinical translation: Phase 2a trials (e.g., 20 g/day oral doses) can guide human tolerability, monitoring adverse events like sperm parameter changes at high doses .
- Prioritize pharmacokinetic (PK) profiling to correlate plasma concentrations with ammonia reduction or apoptosis induction .
Q. What are the primary biomarkers to monitor this compound’s therapeutic effects in hyperammonemia?
Methodological Answer:
- Measure plasma ammonia (AMM) levels via enzymatic assays or gas chromatography .
- Assess neurophysiological outcomes (e.g., motor evoked potentials) in preclinical models to link AMM reduction with functional improvements .
- Monitor urea cycle intermediates (e.g., argininosuccinic acid) in serum to evaluate metabolic pathway modulation .
Advanced Research Questions
Q. How can contradictory data on this compound’s apoptotic efficacy across cancer types be resolved?
Methodological Answer:
- Conduct comparative studies using standardized protocols: Ensure consistent cell lines (e.g., osteosarcoma vs. melanoma), dosing schedules, and apoptosis markers (e.g., caspase-3 activation) .
- Apply systems biology approaches: Use RNA-seq to identify differential gene expression (e.g., RNA editing enzymes) that may explain tissue-specific responses .
- Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) to mimic in vivo heterogeneity .
Q. What methodologies optimize this compound’s combination with other chemotherapeutic agents?
Methodological Answer:
- Synergy screening : Use Chou-Talalay assays to calculate combination indices (CI) for this compound with agents like phenylbutyrate or cisplatin .
- Mechanistic studies : Evaluate cross-talk between apoptotic pathways (e.g., Bcl-2 suppression) and DNA damage repair mechanisms using Western blotting .
- PK/PD modeling : Develop compartmental models to predict dose schedules that minimize overlapping toxicities (e.g., gastrointestinal effects) .
Q. How can researchers address gaps in chronic toxicity data for this compound?
Methodological Answer:
- Long-term rodent studies : Administer this compound for 6–12 months, monitoring histopathology (e.g., liver/kidney function) and carcinogenicity .
- Biomarker discovery : Use metabolomics to identify early indicators of toxicity (e.g., altered phenylacetylglutamine excretion) .
- Retrospective analysis : Aggregate clinical trial data (e.g., Phase 2a hepatic encephalopathy studies) to identify latent adverse effects .
Q. Data Analysis and Validation
Q. What statistical approaches are critical for interpreting this compound’s preclinical data?
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons .
- Use Kaplan-Meier survival analysis for in vivo efficacy studies, reporting hazard ratios with 95% confidence intervals .
- For contradictory results, perform meta-analysis of published datasets (e.g., apoptosis rates across cancer types) using random-effects models .
Q. How to validate this compound’s purity and stability in experimental formulations?
- Analytical chemistry : Use HPLC with UV detection (λ = 254 nm) and NMR spectroscopy to confirm chemical identity and degradation products .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH) over 6 months, monitoring pH and impurity profiles .
Q. Tables of Key Findings
Study Focus | Key Result | Reference |
---|---|---|
Apoptosis in Osteosarcoma | 50% growth inhibition at 5 mM; ↓Bcl-2, ↑p21Cip1 | |
Neuroprotection (Rat Model) | 40% AMM reduction; normalized motor function | |
Chronic Toxicity | No genotoxicity; ADI not established (data gaps) |
Preparation Methods
Palladium-Catalyzed Oxidative Acetoxylation
Reaction Pathway and Catalytic Design
Phenylacetate is synthesized via palladium-mediated acetoxylation of benzene derivatives using acetic acid and oxygen. Patent US3887608A details a system where Pd(OAc)₂ and KNO₃ on silica gel catalyze toluene oxidation to methyl phenyl acetates . The mechanism involves Pd(II)-mediated C–H activation, followed by acetate insertion and reoxidation by O₂.
The overall reaction is:
3\text{COOH} + \text{O}2 \xrightarrow{\text{Pd/KNO₃}} \text{Methyl Phenyl Acetates} + \text{H}_2\text{O}Toluene+CH3COOH+O2Pd/KNO₃Methyl Phenyl Acetates+H2O
Performance Metrics and Byproduct Formation
Under high-pressure oxygen (55 kg/cm²) and 120°C, Pd catalysts achieve turnover numbers (TON) up to 855 for this compound (Table 2) .
Table 2: Palladium-Catalyzed Acetoxylation Outcomes
Substrate | Catalyst Loading (g Pd) | Time (h) | Main Product | Yield (%) | Byproducts |
---|---|---|---|---|---|
Benzene | 0.5 | 20 | This compound | 130 | Biphenyl |
Toluene | 0.15 | 16 | p-Methyl this compound | 180 | o-Methyl this compound, Benzyl Acetate |
Notably, nitro derivatives (e.g., nitrobenzene) form via concurrent nitration, necessitating purification . Catalyst recycling is limited by Pd leaching, with a 15–20% activity drop per cycle.
Scalability Challenges
While high TONs are promising, the requirement for pressurized reactors and corrosive nitric acid complicates scale-up. Additionally, selectivity issues toward monoacetates demand precise control over reaction stoichiometry.
Pharmaceutical-Grade Synthesis via Salt Metathesis
L-Ornithine this compound Preparation
Patent EP2625162B1 outlines a salt metathesis route for L-ornithine this compound, a hepatoprotective agent . Phenylacetic acid is neutralized with NaOH to form sodium this compound, which reacts with L-ornithine benzoate in isopropanol:
L-Ornithine Benzoate+NaPheAc→L-Ornithine PheAc+NaBenzoate
Process Optimization
Key parameters include solvent choice (isopropanol vs. ethanol), base strength (pKa > 4.28), and stoichiometry (1:1 molar ratio) . Crystallization at 0–5°C yields >99% pure product, with residual solvents <0.1% (Table 3).
Table 3: Solvent Impact on L-Ornithine this compound Purity
Solvent | Crystallization Temp (°C) | Purity (%) | Yield (%) |
---|---|---|---|
Isopropanol | 5 | 99.5 | 85 |
Ethanol | 0 | 98.2 | 78 |
Regulatory and Economic Considerations
This method meets pharmacopeial standards but involves multi-step isolation and waste generation (e.g., NaCl precipitation). Cost-benefit analyses favor ionic liquid or palladium methods for bulk this compound, reserving salt metathesis for high-value pharmaceuticals.
Properties
Molecular Formula |
C8H7O2- |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-phenylacetate |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-] |
Synonyms |
phenylacetate phenylacetic acid phenylacetic acid, ammonium salt phenylacetic acid, calcium salt phenylacetic acid, cesium salt phenylacetic acid, lithium salt phenylacetic acid, mercury salt phenylacetic acid, potassium salt phenylacetic acid, rubidium salt phenylacetic acid, sodium salt phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd sodium phenylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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